IMPERATOXIN-INHIBITOR

Ryanodine Receptor Phospholipase A2 Mechanism of Action

Imperatoxin Inhibitor (IpTx-i) is the only commercially available RyR blocker that acts via PLA2-generated lipid products rather than direct channel binding. This heterodimeric (~15 kDa) venom peptide enables unambiguous, non-competitive inhibition of both RyR1 and RyR2 isoforms (ED50 ~10 nM). Unlike ryanodine or ruthenium red, IpTx-i provides a built-in loss-of-function control via PLA2 active-site modification. Essential for researchers dissecting lipid-dependent RyR regulation in cardiac and skeletal muscle.

Molecular Formula Heterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge
Molecular Weight 10 KDa
Cat. No. B1151238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMPERATOXIN-INHIBITOR
Molecular FormulaHeterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge
Molecular Weight10 KDa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imperatoxin Inhibitor (IpTx-i): High-Potency Peptidyl RyR Blocker from Scorpion Venom for Calcium Signaling Studies


Imperatoxin Inhibitor (IpTx-i), also designated Imperatoxin I, is a heterodimeric peptide toxin (~15 kDa) isolated from the venom of the scorpion Pandinus imperator [1]. It functions as a potent and selective inhibitor of the ryanodine receptor (RyR) family of intracellular calcium release channels, with an ED50 of approximately 10 nM for inhibiting [3H]ryanodine binding to both skeletal and cardiac sarcoplasmic reticulum [2]. IpTx-i is a heterodimeric protein comprising a 104-amino acid large subunit with phospholipase A2 (PLA2) activity, disulfide-linked to a 27-amino acid small subunit [1]. Its mechanism of action is unique among RyR inhibitors, acting indirectly through the generation of lipid products by its intrinsic PLA2 activity rather than through direct physical interaction with the channel protein [3].

Why Generic RyR Inhibitors Cannot Substitute for Imperatoxin Inhibitor in Mechanistic Studies


Generic RyR inhibitors such as ryanodine, ruthenium red, or small-molecule blockers act via direct binding to the channel pore or accessory sites, often with ambiguous isoform selectivity and complex concentration-dependent effects that can confound experimental interpretation [1]. In stark contrast, Imperatoxin Inhibitor (IpTx-i) employs a fundamentally distinct mechanism: it inhibits RyR channels indirectly through the enzymatic generation of lipid products by its intrinsic phospholipase A2 (PLA2) activity, without requiring direct physical interaction with the channel protein [2]. This indirect, lipid-mediated inhibition provides a unique tool for dissecting RyR regulation that is mechanistically orthogonal to all direct-acting blockers. Furthermore, the inhibitory action of IpTx-i is observed across both skeletal (RyR1) and cardiac (RyR2) isoforms, whereas the co-purified activator peptide, Imperatoxin A (IpTx-a), selectively activates skeletal but not cardiac RyRs [3]. This functional divergence between IpTx-i and its venom-derived counterpart underscores the impossibility of substituting IpTx-i with any other in-class compound for experiments requiring unambiguous RyR inhibition via a non-competitive, PLA2-dependent pathway.

Quantitative Differentiation of Imperatoxin Inhibitor vs. Closest Analogs and Alternatives


Indirect, PLA2-Dependent Inhibition vs. Direct Channel Binding by Ryanodine and Ruthenium Red

Imperatoxin Inhibitor (IpTx-i) inhibits RyR channels through an indirect, lipid-mediated mechanism, whereas standard inhibitors ryanodine and ruthenium red act via direct physical interaction with the channel. Treatment of IpTx-i with p-bromophenacylbromide, a specific inhibitor of PLA2 activity, greatly reduced its capacity to inhibit RyRs, confirming that the enzymatic activity of the large subunit is essential for channel inhibition [1]. In contrast, ryanodine binds directly to a high-affinity site on the RyR channel, locking it in a subconductance state, while ruthenium red acts as a direct pore blocker [2]. This mechanistic divergence means IpTx-i inhibition is uniquely sensitive to PLA2 activity and lipid environment, whereas direct blockers are not [1].

Ryanodine Receptor Phospholipase A2 Mechanism of Action Ion Channel Pharmacology

Heterodimeric PLA2 Structure vs. Monomeric Peptide Toxins (Imperatoxin A and Maurocalcine)

Imperatoxin Inhibitor (IpTx-i) is a ~15 kDa heterodimeric protein composed of a 104-residue PLA2 large subunit disulfide-linked to a 27-residue small subunit, a structure unique among scorpion venom RyR modulators [1]. In contrast, Imperatoxin A (IpTx-a) is a 33-amino acid monomeric peptide (~5 kDa) that directly binds and activates RyR1, and Maurocalcine is a 33-amino acid monomeric peptide with 82% sequence identity to IpTx-a that also activates RyR1 [2][3]. The small subunit of IpTx-i has no significant similarity to any known peptide, and a synthetic peptide identical to this small subunit failed to inhibit RyR, demonstrating that the heterodimeric architecture and PLA2 enzymatic activity are both required for inhibitory function [1].

Toxin Structure Phospholipase A2 Heterodimer Peptide Engineering

Functional Inhibition of Cardiac Myocyte Calcium Transients vs. Isoform-Selective Activation by Imperatoxin A

In whole-cell recordings of cardiac myocytes, Imperatoxin Inhibitor (IpTx-i) decreased twitch amplitude and intracellular Ca2+ transients, demonstrating functional blockade of SR Ca2+ release in an intact cellular context [1]. In contrast, Imperatoxin A (IpTx-a) had negligible effects on cardiac microsomes and selectively activated skeletal-type RyR isoforms (RyR1) while showing minimal activity on RyR2, the predominant cardiac isoform [2]. IpTx-a increased [3H]ryanodine binding to skeletal SR with an ED50 of approximately 6 nM but did not stimulate cardiac SR [3]. Thus, IpTx-i provides functional inhibition in cardiac preparations where IpTx-a is essentially inactive, representing a critical functional divergence within the same venom-derived peptide family.

Cardiac Electrophysiology Calcium Transients Excitation-Contraction Coupling Isoform Selectivity

High-Affinity Inhibition of [3H]Ryanodine Binding to Both Skeletal and Cardiac SR vs. Isoform-Selective Probes

Imperatoxin Inhibitor (IpTx-i) inhibits [3H]ryanodine binding to both skeletal and cardiac sarcoplasmic reticulum (SR) with an ED50 of approximately 10 nM, demonstrating high-affinity, dual-isoform (RyR1 and RyR2) blockade [1]. In contrast, Imperatoxin A (IpTx-a) stimulates [3H]ryanodine binding in skeletal SR (ED50 ~6 nM) but has no effect on cardiac SR, showing strict functional selectivity for RyR1 [2]. The high-affinity inhibitor dantrolene, a clinically used RyR1 antagonist, has an IC50 of ~1-10 µM for RyR1 but is significantly less potent on RyR2 [3]. Thus, IpTx-i offers a unique combination of nanomolar potency and dual cardiac/skeletal isoform inhibition not shared by IpTx-a (which activates only skeletal) or dantrolene (which is ~100-1000 fold less potent and RyR1-preferring).

Radioligand Binding Ryanodine Receptor Sarcoplasmic Reticulum Affinity

Validated Research Applications for Imperatoxin Inhibitor (IpTx-i)


Dissecting Lipid-Mediated Regulation of RyR Channels in Planar Lipid Bilayers

IpTx-i provides a unique tool to investigate how membrane lipid composition and PLA2 activity modulate RyR function. Since IpTx-i inhibits RyR indirectly via PLA2-generated lipid products rather than direct channel binding, researchers can use it to probe the role of specific fatty acids and lysophospholipids in RyR gating. Single-channel recordings in planar bilayers demonstrate that IpTx-i blocks openings of both skeletal and cardiac RyRs [1], and this inhibition is abolished by PLA2 inhibitors [2]. This application is impossible with direct-binding inhibitors like ryanodine or ruthenium red, which bypass lipid-dependent regulatory mechanisms.

Selective Pharmacological Suppression of SR Ca2+ Release in Cardiac Myocytes

In whole-cell cardiac myocyte preparations, IpTx-i decreases twitch amplitude and intracellular Ca2+ transients, confirming its ability to functionally block SR Ca2+ release in an intact cellular context [1]. Unlike Imperatoxin A (IpTx-a), which has negligible effects on cardiac RyR2 [3], IpTx-i provides a venom-derived peptide tool for inhibiting cardiac RyR activity. This makes IpTx-i the preferred choice for cardiac excitation-contraction coupling studies requiring peptidyl RyR inhibition, where IpTx-a is ineffective.

Comparative Studies of RyR Isoform Pharmacology Using Venom-Derived Probes

IpTx-i and IpTx-a, derived from the same scorpion venom, represent a matched pair of inhibitory and activating ligands for RyR channels [1]. IpTx-i inhibits both skeletal (RyR1) and cardiac (RyR2) isoforms with an ED50 of ~10 nM [1], while IpTx-a selectively activates skeletal RyR1 with an ED50 of ~6 nM [3]. This functional dichotomy allows researchers to use these two venom peptides as complementary pharmacological probes to dissect isoform-specific regulatory mechanisms and to "turn off" or "turn on" RyR channels in fragmented systems and whole cells [1].

Enzymatic Probing of RyR Function via Heterodimeric PLA2 Activity

The heterodimeric structure of IpTx-i, consisting of a PLA2 enzymatic large subunit and a unique small subunit [2], enables experiments that cannot be performed with monomeric peptide toxins. Site-directed mutagenesis or chemical modification of the PLA2 active site (e.g., with p-bromophenacylbromide) abolishes RyR inhibition [2], providing a built-in loss-of-function control. This enzymatic requirement makes IpTx-i a powerful tool for investigating how PLA2 activity and its lipid products regulate intracellular Ca2+ release channels, a line of inquiry inaccessible to non-enzymatic peptide toxins like IpTx-a or Maurocalcine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMPERATOXIN-INHIBITOR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.